Cas no 1602912-49-1 (2-bromoprop-2-ene-1-sulfonamide)

2-bromoprop-2-ene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- 2-Propene-1-sulfonamide, 2-bromo-
- 2-bromoprop-2-ene-1-sulfonamide
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- MDL: MFCD31592944
- Inchi: 1S/C3H6BrNO2S/c1-3(4)2-8(5,6)7/h1-2H2,(H2,5,6,7)
- InChI Key: MMMPPUZQDRNZJB-UHFFFAOYSA-N
- SMILES: C(S(N)(=O)=O)C(Br)=C
2-bromoprop-2-ene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286963-5.0g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 5.0g |
$2732.0 | 2023-03-01 | ||
Enamine | EN300-286963-0.25g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 0.25g |
$579.0 | 2023-09-06 | ||
Enamine | EN300-286963-2.5g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 2.5g |
$1230.0 | 2023-09-06 | ||
Enamine | EN300-286963-10.0g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 10.0g |
$4052.0 | 2023-03-01 | ||
Enamine | EN300-286963-0.5g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 0.5g |
$603.0 | 2023-09-06 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048844-1g |
2-Bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 95% | 1g |
¥4697.0 | 2023-04-10 | |
Enamine | EN300-286963-0.05g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 0.05g |
$528.0 | 2023-09-06 | ||
Ambeed | A1087386-1g |
2-Bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 95% | 1g |
$684.0 | 2024-08-03 | |
Enamine | EN300-286963-1g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 1g |
$628.0 | 2023-09-06 | ||
Enamine | EN300-286963-1.0g |
2-bromoprop-2-ene-1-sulfonamide |
1602912-49-1 | 1g |
$0.0 | 2023-06-07 |
2-bromoprop-2-ene-1-sulfonamide Related Literature
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
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4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
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Elzbieta Frackowiak Phys. Chem. Chem. Phys., 2007,9, 1774-1785
Additional information on 2-bromoprop-2-ene-1-sulfonamide
2-Bromoprop-2-ene-1-sulfonamide (CAS No. 1602912-49-1): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
2-Bromoprop-2-ene-1-sulfonamide (CAS No. 1602912-49-1) is a versatile organic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound is a brominated derivative of propene sulfonamide, characterized by its ability to participate in various chemical reactions and its potential as a building block for the synthesis of more complex molecules.
The synthesis of 2-bromoprop-2-ene-1-sulfonamide typically involves the reaction of propene with a sulfonating agent followed by bromination. One common synthetic route involves the reaction of propene with sulfur trioxide (SO3) to form propene sulfonic acid, which is then converted to the corresponding sulfonamide using ammonia or an amine derivative. The resulting sulfonamide is subsequently brominated using a brominating agent such as N-bromosuccinimide (NBS) or bromine (Br2) to yield the final product.
The physical and chemical properties of 2-bromoprop-2-ene-1-sulfonamide are crucial for understanding its behavior in various chemical and biological environments. This compound is a white crystalline solid with a melting point of approximately 75°C. It is soluble in polar solvents such as water, methanol, and dimethyl sulfoxide (DMSO), but less soluble in non-polar solvents like hexane and toluene. The presence of the bromine atom and the sulfonamide functional group imparts unique reactivity and stability to the molecule, making it suitable for a wide range of applications.
In recent years, 2-bromoprop-2-ene-1-sulfonamide has been studied extensively for its potential applications in medicinal chemistry. One area of interest is its use as an intermediate in the synthesis of pharmaceuticals. The bromine atom can be readily substituted with other functional groups through nucleophilic substitution reactions, allowing for the creation of diverse molecular structures with varying biological activities. For example, researchers have explored the use of this compound as a precursor for the synthesis of antiviral agents, anticancer drugs, and anti-inflammatory compounds.
A notable study published in the Journal of Medicinal Chemistry reported the synthesis and evaluation of a series of 2-bromoprop-2-ene-1-sulfonamide-derived compounds as potential inhibitors of protein-protein interactions (PPIs). These interactions play a critical role in many biological processes and are often implicated in disease states such as cancer and neurodegenerative disorders. The study demonstrated that certain derivatives exhibited potent inhibitory activity against specific PPIs, highlighting the potential of 2-bromoprop-2-ene-1-sulfonamide as a lead compound for drug discovery.
Beyond its use as an intermediate in drug synthesis, 2-bromoprop-2-ene-1-sulfonamide has also shown promise in other areas of research. For instance, it has been investigated for its ability to modulate ion channels and receptors, which are important targets for therapeutic intervention. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain derivatives of this compound exhibited selective activity against specific ion channels, suggesting their potential as novel therapeutic agents.
The safety profile of 2-bromoprop-2-ene-1-sulfonamide is another important consideration for its use in medicinal chemistry. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to conduct thorough toxicological studies to ensure its safety for pharmaceutical applications. Preliminary studies have indicated that this compound exhibits low toxicity at relevant concentrations, but further research is needed to fully characterize its safety profile.
In conclusion, 2-bromoprop-2-ene-1-sulfonamide (CAS No. 1602912-49-1) is a valuable compound with significant potential in medicinal chemistry. Its unique structural features and reactivity make it an attractive building block for the synthesis of novel pharmaceuticals and other bioactive molecules. Ongoing research continues to uncover new applications and properties of this compound, contributing to advancements in drug discovery and development.
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